molecular formula C10H11BrO2 B6157425 2-(3-bromo-4-methylphenyl)propanoic acid CAS No. 68718-13-8

2-(3-bromo-4-methylphenyl)propanoic acid

Cat. No.: B6157425
CAS No.: 68718-13-8
M. Wt: 243.1
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Description

2-(3-Bromo-4-methylphenyl)propanoic acid is a halogenated arylpropanoic acid derivative characterized by a bromine atom at the meta position and a methyl group at the para position on the phenyl ring. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 243.10 g/mol.

Properties

CAS No.

68718-13-8

Molecular Formula

C10H11BrO2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Selection

The choice of solvent profoundly impacts bromination efficiency. Dimethylformamide (DMF) and dichloromethane (DCM) enhance electrophilic substitution rates due to their polar aprotic nature, but DCM’s low boiling point limits reaction temperatures. In contrast, methanol and acetic acid enable safer hydrolysis conditions, though methanol’s volatility necessitates reflux setups. Catalytic sulfuric acid (0.5–1.0 equivalents) accelerates bromination by generating HBr in situ, reducing reliance on stoichiometric brominating agents.

Purification Techniques

Post-synthesis purification often involves hydrocarbon solvents (e.g., hexane or heptane) for recrystallization, which selectively precipitate the target compound while removing brominated byproducts. Acid-base extraction using aqueous NaOH and HCl further isolates the carboxylic acid, achieving purities >99%.

Environmental and Industrial Considerations

The bromination-hydrolysis cascade minimizes waste generation compared to Friedel-Crafts routes, which produce chlorinated byproducts and require extensive neutralization. Scaling the metal-free method to industrial production reduces costs associated with palladium catalysts (≈$3,000/kg) and hazardous waste disposal. However, HBr emissions necessitate scrubbers to comply with environmental regulations .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form different derivatives or reduced to remove the bromine atom.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Various oxidized derivatives of the compound.

    Esterification: Esters formed by reacting the carboxylic acid group with alcohols.

Scientific Research Applications

2-(3-bromo-4-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid
  • Structure: Ethyl group at the para position (instead of methyl) and a methyl branch on the propanoic acid chain.
  • Molecular Weight : Higher (257.16 g/mol vs. 243.10 g/mol) due to the ethyl substituent.
  • Crystallography : The carboxyl group forms a dihedral angle of 78.4° with the benzene ring, creating centrosymmetric dimers via O–H⋯O hydrogen bonds .
3-(4-Bromophenyl)propanoic Acid
  • Molecular Formula : C₉H₉BrO₂ (lower molecular weight: 229.07 g/mol).
  • The para-bromo substitution may alter electronic properties compared to the meta position in the target compound .
2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic Acid
  • Structure : Additional 4-chlorophenyl group and α-substitution.
  • Molecular Weight : 339.61 g/mol (higher due to Cl and Br).
  • Applications : Dual halogenation may enhance bioactivity but reduce solubility in aqueous media .

Halogen and Functional Group Modifications

3-(2-Bromo-4-fluorophenyl)propanoic Acid
  • Structure : Bromine at ortho and fluorine at para positions.
  • Molecular Weight : 247.06 g/mol.
  • Effects: Fluorine’s electronegativity increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-fluorinated analogs. Adjacent halogens may introduce steric strain .
2-(3-Nitrophenyl)propanoic Acid
  • Structure : Nitro group (strong electron-withdrawing) at the meta position.
  • Molecular Weight : 209.2 g/mol.

Structural Analogues in Pharmaceutical Contexts

2-(4-Methylphenyl)propanoic Acid (Ibuprofen Impurity D)
  • Structure : Lacks bromine; methyl group at para position.
  • Molecular Weight : 164.2 g/mol.
  • Applications: Demonstrates how halogen removal reduces molecular weight and bioactivity. Used as a reference in quality control for non-steroidal anti-inflammatory drugs (NSAIDs) .
2-(3-Fluoro-4-phenylphenyl)propanoic Acid
  • Structure : Fluorine at meta and biphenyl moiety.

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
2-(3-Bromo-4-methylphenyl)propanoic acid C₁₀H₁₁BrO₂ 243.10 3-Br, 4-CH₃ Moderate acidity (pKa ~4.2), lipophilic Pharma/agrochemical intermediate
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid C₁₂H₁₅BrO₂ 257.16 3-Br, 4-C₂H₅, α-CH₃ Steric hindrance, hydrogen-bonded dimers Drug synthesis
3-(2-Bromo-4-fluorophenyl)propanoic acid C₉H₈BrFO₂ 247.06 2-Br, 4-F High acidity, steric strain Antimicrobial agents
2-(3-Nitrophenyl)propanoic acid C₁₀H₁₁NO₄ 209.20 3-NO₂ Strong acidity (pKa ~1.8) Reactive intermediate

Structural and Functional Insights

  • Fluorine enhances acidity and metabolic stability .
  • Substituent Position : Meta-substituted halogens (e.g., 3-Br in the target compound) create distinct electronic environments compared to para-substituted analogs, influencing binding interactions in biological targets .
  • Branched vs.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(3-bromo-4-methylphenyl)propanoic acid to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves two critical steps: bromination of the phenyl backbone and subsequent functionalization.

  • Bromination : Use catalytic brominating agents (e.g., Br2\text{Br}_2 or NBS\text{NBS}) under controlled temperature (40–60°C) to minimize side reactions like over-bromination. Solvent choice (e.g., CCl4\text{CCl}_4 or CH2Cl2\text{CH}_2\text{Cl}_2) impacts regioselectivity .
  • Propanoic Acid Introduction : Employ a Friedel-Crafts acylation or nucleophilic substitution, followed by oxidation of the intermediate alcohol to the carboxylic acid. Reaction monitoring via TLC or HPLC is essential to terminate reactions at optimal conversion .
    • Purity Control : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials and by-products .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound, and how are they applied?

  • Structural Confirmation :

  • X-ray Crystallography : Resolves bond lengths (e.g., C-Br: 1.90–1.93 Å) and dihedral angles between the phenyl ring and carboxyl group (e.g., 78.4°), critical for verifying stereochemistry .
  • NMR Spectroscopy : 1H^1\text{H}-NMR reveals methyl group protons (~1.5 ppm) and aromatic protons split by bromine’s anisotropic effects. 13C^{13}\text{C}-NMR confirms carbonyl carbons (~170 ppm) .
    • Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) detects impurities at trace levels (<0.1%). Compare retention times against reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction conditions for synthesizing this compound derivatives?

  • Root Cause Analysis : Contradictions often arise from differences in steric/electronic effects of substituents or solvent polarity. For example, electron-withdrawing groups (e.g., -NO2_2) may slow bromination, requiring higher temperatures .
  • Systematic Approach :

Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions using response surface methodology.

In Situ Monitoring : Use FTIR to track bromine consumption or intermediate formation.

Cross-Validate : Compare yields and purity metrics (e.g., HPLC area%) across multiple batches .

Q. What strategies are effective for elucidating the mechanistic interactions of this compound with biological targets?

  • In Vitro Assays :

  • Enzyme Inhibition : Perform kinetic assays (e.g., COX-2 inhibition) with varying substrate concentrations. Calculate KiK_i values to determine competitive/non-competitive binding modes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
    • Structural Insights : Molecular docking (e.g., AutoDock Vina) using the crystal structure (PDB coordinates from ) predicts binding poses. Validate with mutagenesis studies on key residues (e.g., Arg120 in COX-2).

Q. How can computational models be leveraged to predict the reactivity or bioactivity of this compound based on its crystal structure?

  • Reactivity Prediction :

  • DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom’s ff^- index highlights susceptibility to nucleophilic substitution .
    • Bioactivity Modeling :
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors. Validate against experimental IC50_{50} data for COX-2 inhibition .
  • MD Simulations : Simulate ligand-protein dynamics (e.g., GROMACS) to assess binding stability over 100-ns trajectories .

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